Cas no 885518-59-2 (4-Bromo-6-nitro-1H-indazole-3-carbonitrile)

4-Bromo-6-nitro-1H-indazole-3-carbonitrile is a heterocyclic organic compound featuring a bromo-substituted indazole core with a nitro group at the 6-position and a cyano functional group at the 3-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for the synthesis of biologically active molecules. The bromo and nitro substituents enhance its reactivity, enabling selective cross-coupling and nucleophilic substitution reactions. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. The compound is particularly useful in the development of kinase inhibitors and other therapeutic agents, offering precise functionalization opportunities for structure-activity relationship studies.
4-Bromo-6-nitro-1H-indazole-3-carbonitrile structure
885518-59-2 structure
Product Name:4-Bromo-6-nitro-1H-indazole-3-carbonitrile
CAS No:885518-59-2
MF:C8H3BrN4O2
MW:267.039019823074
CID:840754
PubChem ID:24728074
Update Time:2025-06-27

4-Bromo-6-nitro-1H-indazole-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-6-nitro-1H-indazole-3-carbonitrile
    • 4-BROMO-3-CYANO-6-NITRO-1H INDAZOLE
    • DTXSID00646149
    • 885518-59-2
    • AKOS016004204
    • MDL: MFCD07781328
    • Inchi: 1S/C8H3BrN4O2/c9-5-1-4(13(14)15)2-6-8(5)7(3-10)12-11-6/h1-2H,(H,11,12)
    • InChI Key: BWPLCIKGEAWQIL-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC2=C1C(C#N)=NN2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 265.94394g/mol
  • Monoisotopic Mass: 265.94394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 98.3Ų

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Additional information on 4-Bromo-6-nitro-1H-indazole-3-carbonitrile

Introduction to 4-Bromo-6-nitro-1H-indazole-3-carbonitrile (CAS No. 885518-59-2)

4-Bromo-6-nitro-1H-indazole-3-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 885518-59-2, is a specialized heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the indazole family, a class of molecules known for their diverse biological activities and structural versatility. The presence of both bromine and nitro substituents, along with a cyano group, endows this molecule with unique electronic and steric properties that make it a valuable scaffold for the development of novel therapeutic agents.

The structural features of 4-Bromo-6-nitro-1H-indazole-3-carbonitrile position it as a promising candidate for further exploration in drug discovery. The bromine atom, located at the 4-position of the indazole ring, serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of additional functional groups, enabling the synthesis of a wide array of derivatives with tailored biological properties. The nitro group at the 6-position contributes to the electron-withdrawing nature of the molecule, which can influence its reactivity and binding affinity to biological targets.

The cyano group at the 3-position adds another layer of complexity to the molecule, providing a site for further chemical modification. Cyano groups are known to enhance metabolic stability and can be converted into other functional groups, such as carboxylic acids or amides, through various chemical transformations. These modifications can be crucial in optimizing pharmacokinetic properties and improving drug-like characteristics.

In recent years, there has been growing interest in indazole derivatives due to their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The unique structural framework of indazoles allows them to interact with multiple biological targets, making them attractive candidates for multitarget drug design. For instance, studies have shown that indazole derivatives can inhibit kinases and other enzymes involved in cancer progression by binding to their active sites and disrupting their function.

One of the most compelling aspects of 4-Bromo-6-nitro-1H-indazole-3-carbonitrile is its potential as a building block for structure-based drug design. The combination of bromine and nitro substituents provides multiple opportunities for rational design and optimization. Computational studies have demonstrated that these substituents can fine-tune the electronic properties of the molecule, influencing its binding mode to biological targets. By leveraging computational chemistry techniques such as molecular docking and quantum mechanics calculations, researchers can predict how different derivatives of this compound will interact with specific proteins or enzymes.

Recent experimental studies have begun to explore the pharmacological potential of 4-Bromo-6-nitro-1H-indazole-3-carbonitrile and its derivatives. Initial screening assays have shown promising activity against certain cancer cell lines, suggesting that this compound may have therapeutic value in oncology. Further investigations are needed to fully elucidate its mechanism of action and assess its potential as a lead compound for drug development.

The synthesis of 4-Bromo-6-nitro-1H-indazole-3-carbonitrile involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the bromination of an indazole precursor at the 4-position, followed by nitration to introduce the nitro group at the 6-position. Finally, cyanation is performed to install the cyano group at the 3-position. Each step requires careful optimization to ensure high yield and purity, which are critical for subsequent biological evaluation.

The role of 4-Bromo-6-nitro-1H-indazole-3-carbonitrile in medicinal chemistry extends beyond its use as a standalone compound. Its derivatives have been explored as inhibitors of various enzymes and receptors implicated in human diseases. For example, modifications at different positions on the indazole ring have been shown to enhance binding affinity to target proteins while minimizing off-target effects. This underscores the importance of structure-activity relationships (SAR) in optimizing drug candidates derived from this scaffold.

The growing body of research on indazole derivatives underscores their significance in modern drug discovery. As our understanding of biological pathways continues to expand, compounds like 4-Bromo-6-nitro-1H-indazole-3-carbonitrile (CAS No. 885518-59-2) will play an increasingly important role in developing innovative therapies. Their unique structural features offer a rich palette for chemical manipulation, enabling researchers to design molecules with enhanced efficacy and improved safety profiles.

In conclusion,4-Bromo-6-nitro-1H-indazole-3-carbonitrile represents a fascinating compound with considerable potential in pharmaceutical research. Its structural attributes make it an excellent candidate for further exploration in drug development efforts aimed at addressing unmet medical needs. As synthetic methodologies continue to advance and our knowledge of biological systems deepens,4-Bromo-6-nitro-1H-indazole-3-carbonitrile (CAS No. 885518-59-2) is poised to contribute significantly to future therapeutic breakthroughs.

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